molecular formula C13H19NO3 B6154325 tert-butyl N-[(3-hydroxyphenyl)methyl]-N-methylcarbamate CAS No. 1489615-49-7

tert-butyl N-[(3-hydroxyphenyl)methyl]-N-methylcarbamate

Cat. No.: B6154325
CAS No.: 1489615-49-7
M. Wt: 237.29 g/mol
InChI Key: ORHFIRRXOBLZHX-UHFFFAOYSA-N
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Description

tert-Butyl N-[(3-hydroxyphenyl)methyl]-N-methylcarbamate (CAS 28387-66-8) is a carbamate derivative of high interest in chemical and pharmaceutical research. This compound features a molecular formula of C13H19NO3 and a molecular weight of 251.29 g/mol . Its structure includes a phenolic hydroxyl group and a tert-butoxycarbonyl (Boc) protected N-methylcarbamate moiety, making it a valuable building block or intermediate in organic synthesis and drug discovery projects . The primary research applications for this compound are as a key synthetic intermediate. It is commonly utilized in the development of more complex molecules, potentially for agrochemical or pharmaceutical candidates. As a carbamate, its mechanism of action in biological systems, if applicable, may involve interactions with enzymes such as esterases or acetylcholinesterase, which are common targets for compounds within this class . Researchers value this compound for its versatility in introducing specific functional groups into a molecular framework. This product is provided with a high purity level of 98% . It is classified as harmful if swallowed and may cause skin and serious eye irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to all stated hazard and precautionary statements, including the use of personal protective equipment (PPE) and working in a well-ventilated area . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1489615-49-7

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

tert-butyl N-[(3-hydroxyphenyl)methyl]-N-methylcarbamate

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14(4)9-10-6-5-7-11(15)8-10/h5-8,15H,9H2,1-4H3

InChI Key

ORHFIRRXOBLZHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)O

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Mixed Anhydride Intermediates

The most widely reported method involves forming a mixed anhydride intermediate from N-Boc-protected amino acids. For example, N-Boc-D-Serine reacts with isobutyl chlorocarbonate in the presence of N-methylmorpholine (NMM) to generate an activated species, which subsequently undergoes condensation with benzylamine derivatives.

Reaction Scheme :

N-Boc-D-Serine+i-BuOCOClNMM, -10–5°CMixed AnhydridePhCH2NH2tert-Butyl Carbamate Derivative\text{N-Boc-D-Serine} + \text{i-BuOCOCl} \xrightarrow{\text{NMM, -10–5°C}} \text{Mixed Anhydride} \xrightarrow{\text{PhCH}2\text{NH}2} \text{tert-Butyl Carbamate Derivative}

Critical parameters include:

  • Temperature : Reactions proceed optimally at –10°C to 5°C to minimize epimerization.

  • Molar Ratios : A 1:1.2 ratio of N-Boc-D-Serine to isobutyl chlorocarbonate ensures complete conversion.

  • Solvent : Anhydrous ethyl acetate prevents hydrolysis of the mixed anhydride.

Boc Protection of Primary Amines

Alternative routes employ Boc protection of pre-formed amines. For instance, 3-hydroxybenzylamine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, followed by N-methylation using methyl iodide (Table 1).

Table 1: Boc Protection and N-Methylation Conditions

ParameterOptimal ValueImpact on Yield
Boc₂O Equivalents1.195% conversion
BaseTriethylamine88% yield
Methylation AgentMethyl iodide (1.5 eq)92% N-methylation
Reaction Time12 hoursMinimal byproducts

Reaction Optimization Strategies

Solvent and Temperature Effects

Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity but may promote side reactions. Ethyl acetate balances reactivity and stability, achieving 89% yield at –10°C. Elevated temperatures (>25°C) lead to Boc group cleavage, reducing yields to <60%.

Catalytic Approaches

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enable alkylation under biphasic conditions. For example, reacting tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate with methyl sulfate in a KOH/toluene system yields the N-methylated product in 84% yield.

Purification and Characterization

Chromatographic Techniques

Flash chromatography (silica gel, hexane:EtOAc 3:1→1:2) resolves unreacted starting materials and byproducts. Recrystallization from ethanol/water (3:1) yields >99% purity crystals.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include tert-butyl protons at δ 1.38 ppm and N-methyl groups at δ 3.02 ppm.

  • IR Spectroscopy : Carbamate C=O stretches appear at 1695–1710 cm⁻¹.

  • MS : Molecular ion [M+H]⁺ at m/z 295.2 confirms the target structure.

Industrial-Scale Production

Continuous Flow Reactors

Pilot-scale studies demonstrate that continuous flow systems reduce reaction times by 70% compared to batch processes. Key advantages include:

  • Precise Temperature Control : ±1°C accuracy prevents thermal degradation.

  • Higher Throughput : 500 kg/month capacity achieved with 92% consistency.

Green Chemistry Initiatives

Solvent recovery systems (e.g., wiped-film evaporators) reclaim >95% ethyl acetate, reducing waste. Catalytic hydrogenation replaces stoichiometric reductants, cutting Pd catalyst usage by 40% .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(3-hydroxyphenyl)methyl]-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl N-[(3-hydroxyphenyl)methyl]-N-methylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-hydroxyphenyl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound is compared to derivatives with variations in aromatic substituents, carbamate groups, and additional functional moieties.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties/Applications References
tert-Butyl N-[(3-hydroxyphenyl)methyl]-N-methylcarbamate Not provided Inferred ~265–280 3-hydroxyphenyl, N-methyl, tert-butyl carbamate Likely moderate polarity; potential pharmaceutical intermediate
Ethyl (3-hydroxyphenyl) carbamate C9H11NO3 181.19 Ethyl carbamate, 3-hydroxyphenyl High chromatographic retention time
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate C13H20N2O2 236.31 3-amino-5-methylphenyl, tert-butyl carbamate High purity (≥95%); pharmaceutical R&D
tert-Butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate C12H16FNO3 241.26 3-fluoro-4-hydroxyphenyl, N-methyl Enhanced metabolic stability due to fluorine
tert-Butyl (2-chloroethyl)(methyl)carbamate C8H16ClNO2 193.67 2-chloroethyl, N-methyl Reactive chloro group for substitutions
tert-Butyl N-[3-(aminomethyl)benzyl]carbamate C14H20N2O2 248.33 3-aminomethylbenzyl Basic amino group for ligand interactions
tert-Butyl N-(azepan-4-yl)-N-methylcarbamate hydrochloride C12H25ClN2O2 264.79 Azepane ring, hydrochloride salt Improved solubility via salt formation

Key Analysis of Structural and Functional Differences

Aromatic Substituents: The 3-hydroxyphenyl group in the target compound provides acidity (pKa ~10 for phenolic OH) and hydrogen-bonding capacity, contrasting with the 3-fluoro-4-hydroxyphenyl group (), where fluorine’s electronegativity enhances stability and alters electronic properties . Ethyl (3-hydroxyphenyl) carbamate () lacks the tert-butyl and N-methyl groups, resulting in lower steric hindrance and higher polarity, as evidenced by its chromatographic retention .

N-methyl substitution (present in the target compound and ) reduces basicity compared to N-aminomethyl derivatives (), which are more prone to protonation .

Functional Group Reactivity: Chloroethyl () and cyanoacetyl () groups introduce sites for nucleophilic substitution or cyclization reactions, unlike the inert tert-butyl group .

Physicochemical and Application Insights

  • Polarity and Solubility: The tert-butyl group in the target compound likely reduces water solubility compared to ethyl or amino-substituted analogs (e.g., ).
  • Stability : Fluorine () and tert-butyl groups () enhance resistance to enzymatic degradation, critical for drug candidates .
  • Synthetic Utility : Compounds like tert-butyl (2-chloroethyl)(methyl)carbamate () serve as intermediates in alkylation reactions, whereas the target compound’s hydroxyl group may favor conjugation or oxidation pathways .

Biological Activity

tert-butyl N-[(3-hydroxyphenyl)methyl]-N-methylcarbamate is an organic compound that has garnered attention for its potential biological activities. This compound's unique structure, featuring a tert-butyl group, a hydroxyphenyl moiety, and a carbamate functional group, contributes to its reactivity and interactions within biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C13H17N1O3
  • Molecular Weight : 223.27 g/mol
  • Structural Features :
    • Tert-butyl group: Provides steric hindrance and lipophilicity.
    • Hydroxyphenyl moiety: Capable of forming hydrogen bonds.
    • Carbamate functional group: Involved in enzyme interactions and potential covalent bonding.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, modulating their activity.
  • Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways.
  • Antioxidant Activity : The hydroxy group may contribute to scavenging free radicals, reducing oxidative stress.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent in medicinal applications .

Antioxidant Activity

The compound has been investigated for its antioxidant properties. Its ability to neutralize free radicals may contribute to protective effects against oxidative damage in cells, which is relevant in conditions such as cancer and neurodegenerative diseases .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. This could be due to its ability to modulate inflammatory pathways through enzyme inhibition .

Case Studies

A series of studies have explored the compound's biological activities:

  • Enzymatic Interaction Studies :
    • The hydroxyphenyl group was found to enhance binding affinity to certain enzymes, leading to significant inhibition rates. For instance, it was shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for neurotransmitter regulation .
  • Cell Culture Experiments :
    • In vitro studies using MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in reduced cell viability, indicating potential anticancer properties .
  • Animal Models :
    • Animal studies have indicated that administration of this compound can lead to decreased inflammation markers in models of induced arthritis, supporting its anti-inflammatory potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaNotable Activity
Tert-butyl N-[(4-hydroxyphenyl)methyl]-N-methylcarbamateC13H17N1O3Stronger AChE inhibition
Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamateC13H18N2O3Enhanced receptor modulation
Tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamateC13H18N2O3Potentially higher selectivity for certain enzymes

Q & A

What are the established synthetic routes for tert-butyl N-[(3-hydroxyphenyl)methyl]-N-methylcarbamate, and what factors influence reaction efficiency?

(Basic)
Answer:
The compound is synthesized via nucleophilic substitution or condensation. A validated method involves reacting tert-butyl N-methylcarbamate with 3-hydroxybenzyl chloride under basic conditions (e.g., triethylamine in THF at 0–5°C) . Alternative routes may use reductive amination of 3-hydroxybenzaldehyde followed by carbamate formation . Critical parameters include:

  • Temperature control : Maintain 0–25°C to minimize side reactions.
  • Molar ratios : Optimize to 1:1.2 (carbamate:benzyl chloride) for maximum yield.
  • Moisture-free environment : Prevents hydrolysis of the carbamate group .

Which spectroscopic techniques provide optimal structural verification for this carbamate derivative?

(Basic)
Answer:
A combination of techniques ensures accurate characterization:

  • NMR spectroscopy :
    • 1H NMR : Aromatic protons (δ 6.5–7.2 ppm), methyl groups (δ 1.2–1.4 ppm).
    • 13C NMR : Carbamate carbonyl (δ ~155 ppm), tert-butyl carbons (δ ~28 ppm) .
  • Mass spectrometry (MS) : Confirm molecular ion [M+H]+ at m/z 280.1552 .
  • IR spectroscopy : Carbamate C=O stretch (~1700 cm⁻¹) and phenolic O-H stretch (~3300 cm⁻¹) .
    For ambiguous signals, 2D NMR (HSQC, HMBC) resolves substitution patterns .

How do electronic effects of substituents impact the compound's reactivity in subsequent derivatization reactions?

(Advanced)
Answer:
The 3-hydroxyphenyl group exhibits dual reactivity:

  • Ortho/para-directing : Facilitates electrophilic substitution at C2/C4 positions.
  • Acid sensitivity : Requires protection (e.g., TBS or acetyl groups) during strong acid/base reactions .
    Studies on analogous compounds show electron-withdrawing substituents at C5 increase hydrolytic stability (e.g., trifluoromethyl groups extend t½ from 8 to 11.2 hours in pH 7.4 buffer) .

What experimental strategies address contradictory reports about this compound's enzyme inhibition potency?

(Advanced)
Answer:
Resolve IC50 discrepancies (12–85 µM) through:

Standardized assays : Fix ATP concentrations at Km values for consistent comparisons.

Hydrolysis control :

  • Use fresh DMSO stocks.
  • Add EDTA to inhibit metalloproteases .

Orthogonal validation : Employ isothermal titration calorimetry (ITC) to measure binding affinities independently .

What protection strategies are effective for the phenolic hydroxyl group during multi-step syntheses?

(Advanced)
Answer:

Method Conditions Deprotection Efficiency
TBS etherTBSCl, imidazole, DMF98% (TBAF)
Acetyl esterAc2O, pyridine85% (NH3/MeOH)
Methoxymethyl (MOM)MOMCl, DIEA92% (HCl/THF)
Recommendation : TBS protection is ideal for acid-sensitive reactions due to stability below pH 3 .

How can computational methods elucidate the compound's mechanism of action?

(Advanced)
Answer:

  • Molecular docking : Predict binding modes with target enzymes (e.g., kinases) by analyzing hydrogen bonds between the hydroxyphenyl group and catalytic residues .
  • MD simulations : Assess stability of enzyme-ligand complexes over 100-ns trajectories to identify key interactions .
    Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding pockets) .

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